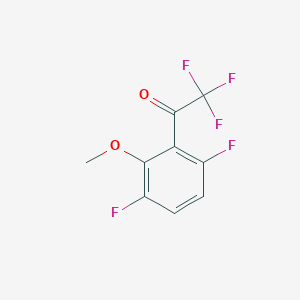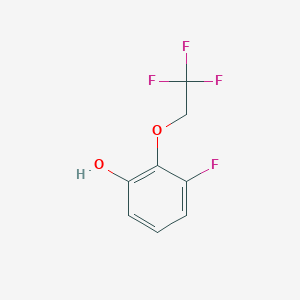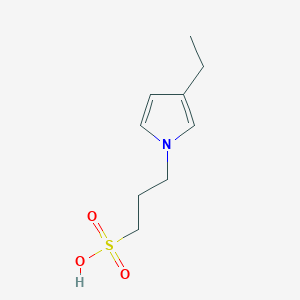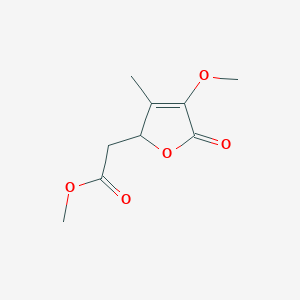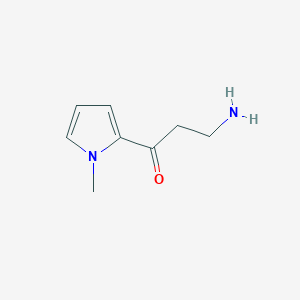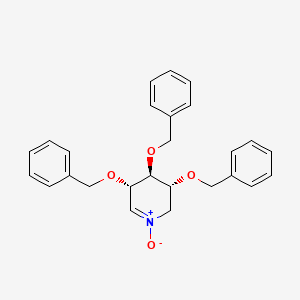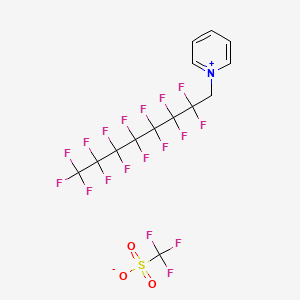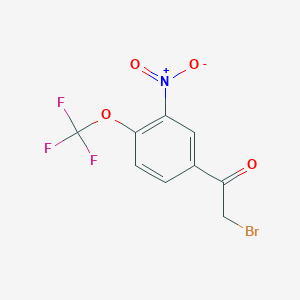
3-Nitro-4-(trifluoromethoxy)phenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4-(trifluoromethoxy)phenacyl bromide is an organic compound with the molecular formula C9H5BrF3NO4 It is characterized by the presence of a nitro group, a trifluoromethoxy group, and a bromide attached to a phenacyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(trifluoromethoxy)phenacyl bromide typically involves the bromination of 3-nitro-4-(trifluoromethoxy)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure the selective bromination at the phenacyl position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-4-(trifluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenacyl moiety can undergo oxidation to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted phenacyl derivatives.
Reduction: 3-Amino-4-(trifluoromethoxy)phenacyl derivatives.
Oxidation: Carboxylic acids or ketones derived from the phenacyl moiety.
Applications De Recherche Scientifique
3-Nitro-4-(trifluoromethoxy)phenacyl bromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromide group, which can form covalent bonds with biological molecules.
Medicine: Explored for its potential pharmacological properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 3-Nitro-4-(trifluoromethoxy)phenacyl bromide involves its ability to undergo nucleophilic substitution reactions, where the bromide group is replaced by various nucleophiles. This reactivity is leveraged in biochemical applications to modify proteins or other biomolecules. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitro-4-(trifluoromethoxy)acetophenone: Lacks the bromide group, making it less reactive in nucleophilic substitution reactions.
3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide: Contains an additional bromide group, potentially increasing its reactivity.
4-(Trifluoromethoxy)phenacyl bromide: Lacks the nitro group, affecting its redox properties.
Propriétés
Formule moléculaire |
C9H5BrF3NO4 |
|---|---|
Poids moléculaire |
328.04 g/mol |
Nom IUPAC |
2-bromo-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H5BrF3NO4/c10-4-7(15)5-1-2-8(18-9(11,12)13)6(3-5)14(16)17/h1-3H,4H2 |
Clé InChI |
GMNTZCSHQKZZJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
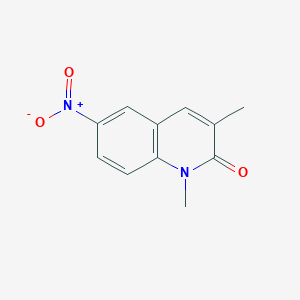
![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15203505.png)
